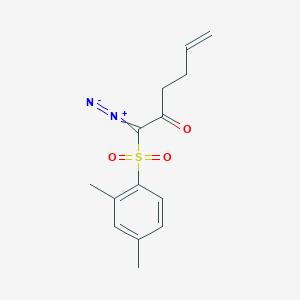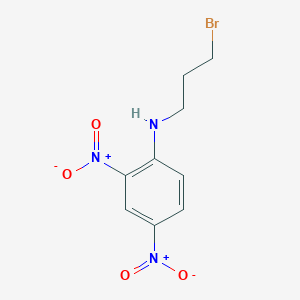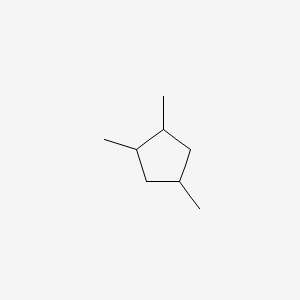![molecular formula C18H20ClNO3S B14176921 N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide CAS No. 332419-80-4](/img/structure/B14176921.png)
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a dimethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a thiol compound to form 3-chlorophenylmethylsulfanyl.
Alkylation: The intermediate is then reacted with an ethylating agent to introduce the ethyl group, resulting in the formation of 2-[(3-chlorophenyl)methylsulfanyl]ethyl.
Amidation: Finally, the compound undergoes amidation with 3,4-dimethoxybenzoic acid to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the amide functionality.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified amide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(phenyl-phenylsulfonylamino)acetamide
- N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Uniqueness
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can impart specific chemical and biological properties
特性
CAS番号 |
332419-80-4 |
|---|---|
分子式 |
C18H20ClNO3S |
分子量 |
365.9 g/mol |
IUPAC名 |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3S/c1-22-16-7-6-14(11-17(16)23-2)18(21)20-8-9-24-12-13-4-3-5-15(19)10-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |
InChIキー |
WOIUKMHJDKTXNM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)OC |
溶解性 |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)

![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-](/img/structure/B14176877.png)

![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)

![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)

![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
